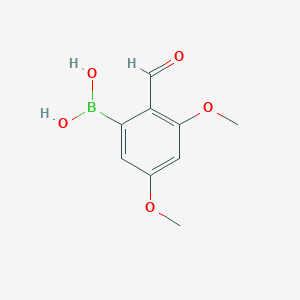

2-Formyl-3,5-dimethoxyphenylboronic acid

Description

2-Formyl-3,5-dimethoxyphenylboronic acid is a boronic acid derivative featuring a phenyl ring substituted with a formyl group at the 2-position and methoxy groups at the 3- and 5-positions. Its molecular formula is C₉H₁₁BO₅, and it serves as a versatile intermediate in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions for constructing biaryl systems. The boronic acid moiety enables covalent interactions with diols or transition metals, while the formyl and methoxy groups contribute to its electronic and steric properties, influencing reactivity and binding affinity in medicinal chemistry applications .

Properties

IUPAC Name |

(2-formyl-3,5-dimethoxyphenyl)boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BO5/c1-14-6-3-8(10(12)13)7(5-11)9(4-6)15-2/h3-5,12-13H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEDOKIIRVBABOG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC(=C1C=O)OC)OC)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.99 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Formyl-3,5-dimethoxyphenylboronic acid typically involves the borylation of 2-formyl-3,5-dimethoxyphenyl halides using boronic acid reagents. One common method is the Suzuki-Miyaura coupling reaction, which employs palladium catalysts to facilitate the cross-coupling of aryl halides with boronic acids under mild conditions . The reaction conditions often include the use of bases such as potassium carbonate and solvents like toluene or ethanol.

Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, optimized for high yield and purity. The process typically includes rigorous purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions: 2-Formyl-3,5-dimethoxyphenylboronic acid undergoes various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Sodium borohydride in methanol.

Substitution: Palladium catalysts, potassium carbonate, and toluene or ethanol as solvents.

Major Products:

Oxidation: 2-Carboxy-3,5-dimethoxyphenylboronic acid.

Reduction: 2-Hydroxymethyl-3,5-dimethoxyphenylboronic acid.

Substitution: Various biaryl compounds depending on the coupling partner.

Scientific Research Applications

2-Formyl-3,5-dimethoxyphenylboronic acid has numerous applications in scientific research:

Biology: The compound can be used in the synthesis of biologically active molecules, including enzyme inhibitors and receptor modulators.

Industry: The compound is used in the production of advanced materials and fine chemicals, leveraging its reactivity and functional group compatibility.

Mechanism of Action

The mechanism of action of 2-Formyl-3,5-dimethoxyphenylboronic acid in chemical reactions involves the interaction of the boronic acid group with various reagents. In Suzuki-Miyaura coupling, the boronic acid group undergoes transmetalation with palladium, forming a palladium-boron intermediate that facilitates the formation of a new carbon-carbon bond . The formyl and methoxy groups can also participate in various electronic and steric interactions, influencing the reactivity and selectivity of the compound in different reactions.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s uniqueness lies in the positioning of substituents on the phenyl ring. Below is a comparative analysis of structurally related boronic acids:

| Compound Name | CAS Number | Substituent Positions | Similarity Score | Key Differences |

|---|---|---|---|---|

| 3-Formyl-2-methoxyphenylboronic acid | 480424-49-5 | Formyl (3), Methoxy (2) | 0.60 | Formyl at 3 reduces steric hindrance |

| 3-Formyl-4-methoxyphenylboronic acid | 121124-97-8 | Formyl (3), Methoxy (4) | 0.59 | Altered electronic effects |

| (4-Formyl-3,5-dimethoxyphenyl)boronic acid | 2001080-85-7 | Formyl (4), Methoxy (3,5) | 0.58 | Formyl at 4 may hinder cross-coupling |

| 2-Fluoro-4,5-dimethoxyphenylboronic acid | 1150271-76-3 | Fluoro (2), Methoxy (4,5) | — | Fluorine increases electronegativity |

Key Insights :

- Substituent Positioning : The 2-formyl group in the target compound creates a steric environment distinct from analogues with formyl at positions 3 or 3. This positioning may enhance reactivity in cross-coupling by orienting the boronic acid for optimal metal coordination .

- Electronic Effects: Methoxy groups at 3 and 5 donate electron density to the phenyl ring, stabilizing the boronic acid moiety.

Functional Group Variations

Boronic Acid vs. Ester Derivatives

- Methyl 2-formyl-3,5-dimethoxybenzoate (CAS 52344-93-1): Replaces the boronic acid with a methyl ester. This derivative lacks cross-coupling utility but is valuable in synthesizing heterocycles or pharmaceuticals due to its aldehyde reactivity .

- 2-Formylphenylboronic acid pinacol ester (CAS 380151-85-9): The pinacol ester protects the boronic acid, enhancing stability for storage and handling .

Bioactive Analogues

Compounds like 2-formyl-3,5-dihydroxybenzyl acetate () from Agrocybe aegerita share a formyl group but feature hydroxy instead of methoxy substituents. Hydroxy groups improve solubility but reduce metabolic stability compared to methoxy groups, which are more resistant to oxidation .

Biological Activity

2-Formyl-3,5-dimethoxyphenylboronic acid is a boronic acid derivative notable for its unique structural features, including a formyl group and two methoxy groups. This compound has garnered attention in both synthetic chemistry and biological research due to its potential applications in the development of biologically active molecules.

The molecular formula of this compound is C₉H₁₁BO₅. It can be synthesized through various methods, including Suzuki-Miyaura coupling reactions, which are pivotal for creating biaryl compounds. The presence of the methoxy groups enhances its reactivity and solubility in organic solvents, making it a valuable building block in organic synthesis.

Boronic acids, including this compound, primarily interact with biomolecules through reversible covalent bonds. They can inhibit enzymes by forming stable complexes with their active sites. This mechanism is particularly relevant in the context of enzyme inhibitors and receptor modulators .

Biochemical Pathways

The compound participates in various biochemical transformations:

- Oxidation : The formyl group can be oxidized to a carboxylic acid.

- Reduction : The formyl group can be reduced to an alcohol.

- Substitution : The boronic acid group can engage in Suzuki-Miyaura cross-coupling reactions .

Biological Activity

Research indicates that this compound exhibits antimicrobial properties. It has shown moderate activity against various microorganisms, including Candida albicans, Escherichia coli, and Bacillus cereus. Notably, its Minimum Inhibitory Concentration (MIC) against Bacillus cereus is lower than that of the approved antifungal drug Tavaborole (AN2690), suggesting a promising potential as an antibacterial agent .

Case Studies

- Antimicrobial Activity : A study evaluated the antimicrobial efficacy of 2-formylphenylboronic acids and found that they possess significant antibacterial properties. The mechanism of action was linked to their ability to inhibit leucyl-tRNA synthetase (LeuRS) in bacteria .

- Enzyme Inhibition : In vitro studies have demonstrated that this compound can inhibit specific enzymes involved in cellular metabolism, which could lead to therapeutic applications in treating bacterial infections.

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with similar compounds:

| Compound | Structure Features | Biological Activity |

|---|---|---|

| 3,5-Dimethoxyphenylboronic acid | Lacks formyl group | Limited reactivity |

| 2-Formylphenylboronic acid | Lacks methoxy groups | Moderate antibacterial activity |

| 4-Formylphenylboronic acid | Different position of formyl group | Varies in reactivity |

This comparison highlights the significance of the formyl and methoxy groups in enhancing the biological activity and reactivity of the compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.